![molecular formula C12H16F3N3O5 B014132 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate CAS No. 151038-94-7](/img/structure/B14132.png)
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate
Description
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (6-DHP-HTA) is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of the hexanehydrazide family, and is a white crystalline powder with a melting point of 196-198°C. 6-DHP-HTA is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Protein Labeling and Crosslinking
6-Maleimidocaproic Acid Hydrazide: is commonly used for the labeling and crosslinking of proteins . The maleimide group reacts with sulfhydryl groups (cysteines) to form stable thioether linkages, which are essential for studying protein interactions and functions . This application is crucial in understanding protein structure and dynamics, as well as in the development of therapeutic proteins.
Glycoprotein Conjugation
The hydrazide group of the compound is reactive towards carbonyl groups, such as those formed by the oxidation of glycoprotein carbohydrates . This allows for the conjugation of glycoproteins to other molecules, which is particularly useful in the study of cell signaling pathways and immune responses.
Immunoconjugate Formation
This compound is instrumental in creating immunoconjugates of drugs like doxorubicin . By linking therapeutic agents to antibodies, researchers can develop targeted drug delivery systems that minimize side effects and improve efficacy in treatments like chemotherapy.
Bioconjugate Chemistry
In bioconjugate chemistry, 6-Maleimidocaproic Acid Hydrazide facilitates the attachment of various biomolecules to one another or to solid supports . This application is fundamental in the creation of biosensors, diagnostic tools, and advanced drug delivery systems.
Study of Carbohydrate-Protein Interactions
Due to its reactivity with oxidized sugars, 6-Maleimidocaproic Acid Hydrazide is valuable for studying carbohydrate-protein interactions . These studies are significant in understanding diseases related to glycosylation and developing glyco-engineered therapeutics.
properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURMGRBAVYWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634623 | |
Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate | |
CAS RN |
151038-94-7 | |
Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151038-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Maleimidohexanehydrazide Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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